N-Nitrosobis(2,2,2-trifluoroethyl)amine
Description
Properties
IUPAC Name |
N,N-bis(2,2,2-trifluoroethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6N2O/c5-3(6,7)1-12(11-13)2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEXLPFBTMPXCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N(CC(F)(F)F)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021023 | |
| Record name | N-Nitrosobis(2,2,2-trifluoroethyl) amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-89-8 | |
| Record name | 2,2,2-Trifluoro-N-nitroso-N-(2,2,2-trifluoroethyl)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosobis(2,2,2-trifluoroethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosobis(2,2,2-trifluoroethyl) amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | nitrosobis(2,2,2-trifluoroethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Hydrogenation of Trifluoroacetonitrile
Bis(2,2,2-trifluoroethyl)amine is synthesized via hydrogenation of trifluoroacetonitrile (CF₃CN) using palladium on alumina (Pd/Al₂O₃) as a catalyst. The reaction proceeds at 50–60°C under hydrogen gas, yielding the amine hydrochloride (CF₃CH₂NH₂·HCl) with an 83% yield. The mechanism involves sequential reduction of the nitrile group to a primary amine, followed by alkylation:
Isolation of the free amine requires neutralization with sodium carbonate.
High-Pressure Amination of 1,1,1-Trifluoro-2-chloroethane
A patent-pending method utilizes 1,1,1-trifluoro-2-chloroethane (CF₃CH₂Cl) and ammonia in a glycerol solvent under high-pressure conditions (2–4 MPa) within a pipeline reactor. At 150–200°C and a reactant flow rate of 2.0–4.0 L/h, the reaction achieves a 95.6% yield of bis(2,2,2-trifluoroethyl)amine. The process minimizes side reactions through rapid heat transfer and continuous flow dynamics:
Post-reaction purification involves vacuum distillation and neutralization with sodium carbonate.
Table 1: Comparison of Bis(2,2,2-trifluoroethyl)amine Synthesis Methods
| Method | Catalyst/Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrogenation of CF₃CN | Pd/Al₂O₃ | 50–60 | Atmospheric | 83 | |
| Amination of CF₃CH₂Cl | Glycerol/NH₃ | 150–200 | 2–4 | 95.6 |
Challenges and Optimizations in Synthesis
Steric Hindrance from Fluorine Substituents
The electron-withdrawing nature of fluorine atoms reduces the nucleophilicity of the amine nitrogen, necessitating vigorous nitrosation conditions. Elevated temperatures (e.g., 0–5°C in HCl/NaNO₂ mixtures) and extended reaction times are often required to achieve complete conversion.
Purification and Isolation
Due to the compound’s volatility and toxicity, purification is conducted via vacuum distillation or preparative chromatography. The PubChemLite entry notes a predicted collision cross-section (CCS) of 156.0 Ų for the [M+H]+ ion, aiding in analytical characterization.
Applications and Research Implications
This compound’s inability to induce tumors in Sprague-Dawley and Fischer 344 rats underscores the role of fluorine in blocking metabolic activation . This property makes it a valuable negative control in carcinogenicity studies, contrasting with non-fluorinated nitrosoamines like diethylnitrosamine (DEN).
Chemical Reactions Analysis
N-Nitrosobis(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving the nitroso group, which can be replaced under specific conditions.
Reduction: Reduction reactions can occur, leading to the formation of amines and other reduced products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Biological Inactivity
N-Nitrosobis(2,2,2-trifluoroethyl)amine has been shown to be biologically inactive in terms of carcinogenicity and mutagenicity. A study conducted on Sprague-Dawley and Fischer 344 rats demonstrated that chronic oral administration of this compound did not induce tumors, contrasting sharply with other nitrosamines like diethylnitrosamine, which are known carcinogens . The study indicated that the substitution of fluorine at the beta-position inhibits the necessary metabolic oxidation for carcinogenesis and mutagenesis .
Binding Affinity to Cytochrome P-450
Research has highlighted the compound's binding affinity to cytochrome P-450 enzymes. In comparative studies with other nitrosamines, this compound exhibited a higher binding affinity to cytochrome P-450 than its biologically active counterparts . This characteristic was assessed using spectroscopic measurements and nuclear magnetic resonance (NMR) spectroscopy, revealing that the compound could be rapidly deprotonated at the alpha-carbon position in specific conditions .
QSAR Studies
Quantitative structure-activity relationship studies have been utilized to predict the acute oral toxicity of N-nitroso compounds, including this compound. A significant study employed molecular descriptors and machine learning techniques to establish predictive models for toxicity based on structural characteristics. The findings indicated that factors such as polarizability and ionization potential are critical in determining the toxicity of these compounds . The developed models provide insights into the mechanisms of toxicity and could assist in preliminary assessments of N-nitroso compounds' effects on mammals.
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of N-Nitrosobis(2,2,2-trifluoroethyl)amine involves its interaction with biological molecules. The presence of trifluoromethyl groups alters its metabolic pathway, preventing the typical α-oxidation seen in other nitrosamines. This inhibition is due to the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the compound and prevents its activation into reactive intermediates . The molecular targets and pathways involved are primarily related to its interaction with enzymes responsible for metabolic oxidation.
Comparison with Similar Compounds
Structural and Metabolic Differences
The table below contrasts 6-F-DEN with other nitrosamines based on substituents, carcinogenicity, and metabolic activation pathways:
Carcinogenic and Mutagenic Activity
- Fluorine substitution inhibits α-oxidation, a critical step in generating carcinogenic metabolites .
- BOP: Induces pancreatic duct adenocarcinomas in Syrian hamsters within 13 weeks, with high specificity for the pancreas .
- HPOP: A metabolite of BOP and BHP, HPOP causes pancreatic, hepatic, and respiratory tract tumors but exhibits broader organotropism than BOP .
- DEN: A classic carcinogen inducing liver and esophageal tumors via α-oxidation to reactive intermediates .
Mechanistic Insights from Fluorination
- Metabolic Blockade: Fluorine’s electronegativity and strong C–F bonds prevent enzymatic α-oxidation, rendering 6-F-DEN non-carcinogenic. This contrasts sharply with DEN and BOP, where α- or β-oxidation generates electrophilic species that damage DNA .
- Structural Effects: Infrared spectroscopy studies show that trifluoroethyl groups alter the nitrosamino group’s electronic structure, reducing conjugation and stabilizing the molecule against metabolic activation .
Organ Specificity and Tumor Profiles
- 6-F-DEN: No tumors observed in any organ .
- BOP and HPOP : Primarily target the pancreas but differ in secondary sites (e.g., BOP causes gallbladder tumors, while HPOP induces nasal and tracheal neoplasms) .
- BHP : Less potent than BOP, with tumors in the lung and prostate .
Implications for Drug Design and Toxicology
The unique inactivity of 6-F-DEN underscores the role of fluorine in modulating toxicity. Key takeaways include:
- Fluorine as a Protective Group: Trifluoroethyl substitution can detoxify nitrosamines by blocking metabolic activation, offering a strategy to reduce carcinogenic risk in chemical design .
Biological Activity
N-Nitrosobis(2,2,2-trifluoroethyl)amine (NDEA-F6) is a fluorinated nitrosamine derivative, recognized for its unique chemical properties and biological effects. This compound has garnered attention in toxicological studies due to its potential implications in carcinogenicity and mutagenicity, particularly when compared to its parent compound, diethylnitrosamine (DEN).
Chemical Structure and Properties
NDEA-F6 is characterized by the presence of two trifluoromethyl groups attached to the ethyl moieties, which significantly influence its chemical reactivity and biological activity. The molecular formula is , and it is classified under the broader category of N-nitroso compounds (NNCs).
The biological activity of NDEA-F6 is primarily determined by its metabolic stability and interaction with biological macromolecules. Key findings indicate:
- Metabolic Inactivation : The trifluoromethyl substitutions inhibit the typical α-oxidation pathway that is crucial for the activation of many nitrosamines into their carcinogenic forms. Studies have shown that NDEA-F6 does not undergo significant metabolic activation, rendering it biologically inactive in terms of carcinogenicity and mutagenicity .
- Binding Affinity : Research has demonstrated that NDEA-F6 exhibits a higher binding affinity to cytochrome P-450 enzymes compared to other biologically active nitrosamines. This suggests a unique interaction profile that may influence its metabolic fate .
Carcinogenicity and Mutagenicity
- In Vivo Studies : In animal models, particularly rats, NDEA-F6 has been shown to be non-genotoxic. Unlike DEN, which is highly carcinogenic, the fluorinated variant does not induce tumors when administered at similar doses .
- Mechanistic Insights : The lack of α-oxidation due to the fluorine substitution means that NDEA-F6 does not produce reactive intermediates that are typically responsible for DNA damage and subsequent carcinogenesis .
Quantitative Structure-Activity Relationship (QSAR)
Recent QSAR studies involving various N-nitroso compounds have indicated that structural modifications significantly affect toxicity profiles. For instance:
- Descriptors Influencing Toxicity : Key molecular descriptors such as polarizability and ionization potential were identified as critical factors in predicting acute oral toxicity among NNCs. The absence of reactive functional groups in NDEA-F6 contributes to its low toxicity .
Case Studies
- Study on Fluoro-substituted Nitrosamines : A comparative study investigated several fluoro-substituted nitrosamines, including NDEA-F6. It was concluded that these compounds exhibit markedly different biological activities compared to their non-fluorinated counterparts due to modifications in their metabolic pathways .
- Binding Studies : Binding affinity experiments using spectroscopic methods revealed that while NDEA-F6 binds effectively to cytochrome P-450, it does not lead to significant metabolic conversion into toxic metabolites .
Comparative Analysis with Similar Compounds
| Compound | Carcinogenicity | Metabolic Activation | Binding Affinity to Cytochrome P-450 |
|---|---|---|---|
| Diethylnitrosamine (DEN) | High | Active | Moderate |
| N-Nitrosodimethylamine | High | Active | High |
| This compound | Non-genotoxic | Inactive | High |
Q & A
Q. Key Validation Steps :
- ¹H/¹⁹F NMR : Confirm substitution patterns and absence of unreacted precursors.
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230 for C₄H₄F₆N₂O).
- HPLC-PDA : Ensure >95% purity by area normalization .
How do analytical methods differentiate this compound from structurally similar nitrosamines?
Basic Research Question
Chromatographic separation coupled with high-resolution mass spectrometry (HRMS) is critical. For example:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Retention times and transitions (e.g., m/z 230 → 183 for this compound) distinguish it from analogs like N-Nitrosobis(2-chloroethyl)amine (m/z 199 → 152) .
- Isotopic Labeling : Deuterated standards (e.g., Nitrosobis(2-hydroxyethyl)amine-d8) aid quantification and reduce matrix interference .
Why does this compound lack carcinogenicity despite structural similarity to potent carcinogens like diethylnitrosamine (DEN)?
Advanced Research Question
Fluorine’s electron-withdrawing effects block α-hydroxylation, a metabolic activation step required for carcinogenicity. In Sprague-Dawley rats, oral administration of 6-F-DEN (50 mg/kg/day for 12 months) induced no tumors, whereas DEN (0.5 mg/kg/day) caused hepatocellular carcinomas in 90% of subjects. Mutagenicity assays (Ames test with TA1535/TA100 ± S9) were negative for 6-F-DEN but positive for DEN .
Q. Mechanistic Insight :
| Parameter | 6-F-DEN | DEN |
|---|---|---|
| Metabolic α-Oxidation | Inhibited | Active |
| DNA Adduct Formation | Undetectable | High |
| Tumor Incidence (Rats) | 0% | 90% (Liver) |
How should researchers design studies to confirm the metabolic inertness of fluorinated nitrosamines?
Advanced Research Question
- In Vitro Models : Use liver microsomes (e.g., rat S9 fraction) with NADPH cofactors. Monitor α-hydroxylation via GC-MS detection of trifluoroacetaldehyde .
- Isotope Tracing : Administer ¹⁴C-labeled 6-F-DEN to track metabolite distribution in urine/feces.
- Comparative Studies : Co-test with DEN to validate assay sensitivity. Negative controls (e.g., heat-inactivated S9) ensure specificity .
How can contradictory carcinogenicity data across species be reconciled?
Advanced Research Question
Species-specific cytochrome P450 expression impacts metabolic activation. For example:
Q. Recommendations :
- Conduct cross-species pharmacokinetic studies (e.g., plasma AUC, tissue distribution).
- Use transgenic models (e.g., CYP2E1-humanized mice) to assess metabolic relevance .
What methodological considerations are critical for regulatory compliance in nitrosamine analysis?
Advanced Research Question
Per EMA/FDA guidelines:
- Limit of Quantification (LOQ) : ≤1 ppb for nitrosamines in pharmaceuticals.
- Justification of Limits : Apply the Threshold of Toxicological Concern (TTC) for impurities. For 6-F-DEN, derive acceptable intake (AI) using in silico tools like Toxtree or read-across from structurally similar nitrosamines .
Q. Example AI Calculation :
For 6-F-DEN (no observed TD₅₀), use class-based TTC of 1.5 μg/day .
How do fluorine substituents influence the photostability and environmental persistence of nitrosamines?
Advanced Research Question
Fluorine increases stability against hydrolytic degradation but may enhance UV photolysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
